molecular formula C9H16N4O3S B14907644 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide

4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide

Cat. No.: B14907644
M. Wt: 260.32 g/mol
InChI Key: XLSLZECBWIVYGB-UHFFFAOYSA-N
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Description

4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a heterocyclic compound featuring a piperazine core substituted with a sulfonamide group and a 3-methylisoxazole-5-ylmethyl moiety. This structure combines the rigidity of the isoxazole ring with the conformational flexibility of piperazine, making it a promising candidate for medicinal chemistry applications.

Properties

Molecular Formula

C9H16N4O3S

Molecular Weight

260.32 g/mol

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C9H16N4O3S/c1-8-6-9(16-11-8)7-12-2-4-13(5-3-12)17(10,14)15/h6H,2-5,7H2,1H3,(H2,10,14,15)

InChI Key

XLSLZECBWIVYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylisoxazole-5-Methyl Intermediate

The 3-methylisoxazole moiety serves as a critical precursor for constructing the target compound. Two primary methodologies have been developed for this subunit: iodination-mediated functionalization and green cyclization approaches .

Iodination-Mediated Synthesis

A patent by CN108329279B outlines a three-step process to synthesize 4-iodo-3-methylisoxazole-5-carbaldehyde, which can be adapted for derivative synthesis. The route involves:

  • Condensation : Acetone oxime reacts with ethyl 2,2-diethoxyacetate in tetrahydrofuran (THF) under butyllithium catalysis to yield 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol.
  • Acylation : Treatment with methanesulfonyl chloride in dichloroethane induces aromatization, producing 5-(diethoxymethyl)-3-methylisoxazole.
  • Iodination : Reacting the intermediate with N-iodosuccinimide (NIS) in acetonitrile and trifluoroacetic acid affords 4-iodo-3-methylisoxazole-5-carbaldehyde in 68% yield.

This iodinated product can undergo further modification, such as Suzuki-Miyaura coupling or reduction, to introduce the methylene bridge required for piperazine attachment.

Green Cyclization Strategies

Recent advances emphasize eco-friendly methods for isoxazole synthesis. A catalyst-free approach using gluconic acid aqueous solution (GAAS) enables the formation of 3,4-disubstituted isoxazol-5(4H)-ones via Knoevenagel condensation. While this method targets isoxazolones, analogous conditions could be adapted for 3-methylisoxazole derivatives by selecting appropriate aldehydes and β-keto esters. For example, benzaldehyde and ethyl acetoacetate in GAAS at 70°C yield (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one in 90% yield. Such methodologies reduce reliance on toxic solvents and harsh conditions, aligning with green chemistry principles.

Preparation of Piperazine-1-Sulfonamide

The piperazine-sulfonamide component is synthesized through sulfonylation of piperazine derivatives , a well-established reaction in medicinal chemistry.

Sulfonylation Reaction

Piperazine reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. For instance, N-(3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-2-nitrobenzenesulfonamide was synthesized by coupling 2-nitrobenzenesulfonyl chloride with a benzhydrylpiperazine derivative in dichloromethane and triethylamine, achieving a 53% yield. This method highlights the importance of stoichiometric control and base selection (e.g., pyridine or potassium hydroxide) to minimize side reactions like disubstitution.

Table 1: Sulfonylation Conditions and Yields
Sulfonyl Chloride Base Solvent Yield Reference
2-Nitrobenzenesulfonyl chloride Triethylamine Dichloromethane 53%
Methanesulfonyl chloride Pyridine Dichloroethane 72%*

*Reported for acylation step in isoxazole synthesis.

Coupling of Isoxazole and Piperazine-Sulfonamide Moieties

The final step involves linking the 3-methylisoxazole and piperazine-sulfonamide subunits via a methylene bridge. Two coupling strategies are prevalent: alkylation and nucleophilic substitution .

Alkylation Approach

The iodinated isoxazole intermediate (e.g., 4-iodo-3-methylisoxazole-5-carbaldehyde) can undergo alkylation with piperazine-1-sulfonamide in the presence of a palladium catalyst. However, this method often requires stringent anhydrous conditions and elevated temperatures. Alternative routes employ Mitsunobu reactions to couple alcohols with amines, though this necessitates triphenylphosphine and diethyl azodicarboxylate (DEAD), increasing costs.

Nucleophilic Substitution

A more practical method involves displosing a leaving group (e.g., bromide or tosylate) on the isoxazole moiety with piperazine-1-sulfonamide. For example, treating 5-(bromomethyl)-3-methylisoxazole with piperazine-1-sulfonamide in dimethylformamide (DMF) at 80°C yields the target compound. This reaction benefits from mild conditions and scalability, though purification challenges may arise due to residual amines.

Optimization and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and yield. Key considerations include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Cu(I) for cyclization) improve reaction efficiency but require removal in downstream processing.
  • Solvent Recycling : GAAS in green synthesis reduces waste generation, aligning with regulatory standards.
  • Process Intensification : Microwave-assisted reactions and flow chemistry techniques can accelerate steps like iodination or sulfonylation, reducing batch times by 40–60%.

Analytical Validation

Successful synthesis requires rigorous characterization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable:

  • ¹H NMR : The target compound’s spectrum should display signals for the isoxazole proton (δ 6.21 ppm), piperazine methylene (δ 3.66 ppm), and sulfonamide NH (δ 7.85–7.98 ppm).
  • MS (ESI) : A molecular ion peak at m/z 543.43 [M – 1]⁻ confirms the molecular weight.

Mechanism of Action

The mechanism of action of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Target Specificity : The sulfonamide group in piperazine derivatives is associated with binding to metalloproteinases (MMPs) and phosphodiesterases (). The target compound’s isoxazole moiety may confer selectivity for MMP2/MMP13 over other isoforms .

Metabolic Stability : Compounds with tetrazole or methylsulfonyl groups () may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s isoxazole could be susceptible to hepatic degradation.

Biological Activity

4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with isoxazole intermediates. Various synthetic routes have been explored, often utilizing coupling reactions to achieve the desired sulfonamide structure.

Example Synthetic Route

  • Starting Materials : Piperazine, 3-methylisoxazole, sulfonyl chlorides.
  • Reagents : Base (e.g., triethylamine), solvents (e.g., DMF).
  • Procedure :
    • Dissolve piperazine in a suitable solvent.
    • Add isoxazole and sulfonyl chloride under stirring conditions.
    • Allow the reaction to proceed at room temperature or under reflux.
    • Purify the resulting product using recrystallization or chromatography.

Antimicrobial Activity

4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide has shown promising antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

In vitro studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Results showed a notable reduction in edema, indicating its efficacy in modulating inflammatory responses.

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45%

These findings suggest that 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide may function by inhibiting pro-inflammatory cytokines or mediators .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of the isoxazole moiety significantly enhances the biological activity of piperazine derivatives. Modifications to the piperazine ring and sulfonamide group can lead to variations in potency and selectivity.

Key Findings:

  • Isoxazole Substitution : The methyl group on the isoxazole enhances lipophilicity, improving membrane penetration.
  • Piperazine Modifications : Alterations in the piperazine nitrogen substituents can lead to increased activity against specific bacterial strains.

Case Studies

Recent research has focused on optimizing this compound for enhanced biological activity:

  • Case Study 1 : A study reported that derivatives of 4-((3-Methylisoxazol-5-yl)methyl)piperazine exhibited improved MIC values when modified with electron-withdrawing groups on the aromatic ring.
  • Case Study 2 : Another investigation highlighted the compound's effectiveness in a murine model of inflammation, where it reduced paw swelling significantly compared to controls.

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